molecular formula C24H20F4N8O2 B1200500 Razaxaban CAS No. 218298-21-6

Razaxaban

Número de catálogo B1200500
Número CAS: 218298-21-6
Peso molecular: 528.5 g/mol
Clave InChI: OFJRNBWSFXEHSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Razaxaban is a direct factor Xa inhibitor . It was developed as part of drug discovery efforts aimed at the treatment and prevention of thromboembolic diseases . The development of oral factor Xa inhibitors like Razaxaban has been a significant advance in this field .


Synthesis Analysis

The synthesis of Razaxaban involved a multidisciplinary team that focused on identifying a compound optimized for multiple parameters, including high potency and selectivity, low clearance with a small volume of distribution, and excellent safety . The synthesis process was guided by molecular modeling and structure-based design .


Chemical Reactions Analysis

Razaxaban acts as a competitive inhibitor of Factor Xa . It produces a rapid onset of inhibition of Factor Xa . Although Razaxaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .


Physical And Chemical Properties Analysis

Razaxaban has a molecular weight of 528.462 Da . It is a synthetic compound, which offers several advantages such as no risk of animal pathogen transmission, batch-to-batch consistency, and unlimited sourcing .

Aplicaciones Científicas De Investigación

  • Razaxaban is a potent and selective inhibitor of coagulation factor Xa. Its primary metabolic clearance pathway in rats and dogs involves reductive isoxazole ring opening, leading to the formation of a benzamidine metabolite (M1) (Zhang et al., 2008).

  • In combination with aspirin and/or clopidogrel, razaxaban improves low-dose antithrombotic activity without increasing bleeding liability in rabbits. This suggests potential for combination therapy in arterial thrombosis prevention (Wong et al., 2007).

  • The pharmacokinetic and pharmacodynamic characteristics of razaxaban have been studied in healthy volunteers, indicating its effectiveness as an oral anticoagulant with a focus on inhibiting factor Xa (Swaminathan et al., 2004).

  • Razaxaban was used as a reference in the discovery of apixaban, a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. This research demonstrates the role of razaxaban in leading to further advancements in anticoagulant therapy (Pinto et al., 2007).

  • Razaxaban's role in inhibiting Factor Xa has been highlighted as a promising target for the prevention and treatment of thrombosis in both venous and arterial circulation. Its development is part of ongoing investigations into oral and parenteral inhibitors of Factor Xa (Alexander & Singh, 2005).

Mecanismo De Acción

Razaxaban works by directly inhibiting Factor Xa, a key enzyme in blood coagulation . This mechanism of action is shared by other Factor Xa inhibitors .

Propiedades

IUPAC Name

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N8O2/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJRNBWSFXEHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F4N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870249
Record name 1-(3-Amino-1,2-benzoxazol-5-yl)-N-(4-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Razaxaban

CAS RN

218298-21-6
Record name Razaxaban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218298216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAZAXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2509846L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Razaxaban
Reactant of Route 2
Reactant of Route 2
Razaxaban
Reactant of Route 3
Reactant of Route 3
Razaxaban
Reactant of Route 4
Reactant of Route 4
Razaxaban
Reactant of Route 5
Reactant of Route 5
Razaxaban
Reactant of Route 6
Reactant of Route 6
Razaxaban

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.